molecular formula C22H29N3O4S B254029 N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

Katalognummer B254029
Molekulargewicht: 431.6 g/mol
InChI-Schlüssel: IDOFQPRNASJGTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide, also known as BRL-15572, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a selective antagonist of the orexin receptor 1 (OX1R), which is a G-protein coupled receptor that plays a crucial role in regulating wakefulness and arousal.

Wissenschaftliche Forschungsanwendungen

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide has been studied extensively for its potential use in various scientific research applications, including neuropharmacology, sleep research, and drug development. As a selective antagonist of the OX1R, N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide has been shown to inhibit the wake-promoting effects of orexin-A, which is a neuropeptide that binds to the OX1R and OX2R. This compound has been used in several animal studies to investigate the role of orexin signaling in sleep-wake regulation, as well as in the development of novel therapeutics for sleep disorders.

Wirkmechanismus

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide acts as a selective antagonist of the OX1R, which is a G-protein coupled receptor that is primarily expressed in the lateral hypothalamus. When orexin-A binds to the OX1R, it activates a signaling pathway that promotes wakefulness and arousal. By blocking the binding of orexin-A to the OX1R, N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide inhibits this signaling pathway and reduces wakefulness and arousal.
Biochemical and Physiological Effects:
N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of orexin-A-induced cAMP production, the reduction of wakefulness and arousal in animal models, and the modulation of sleep architecture. This compound has also been shown to have a high selectivity for the OX1R over the OX2R, which may reduce the potential for off-target effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its high selectivity for the OX1R, which allows for specific targeting of this receptor without affecting other signaling pathways. However, one limitation of using N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide is its relatively low potency compared to other orexin receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.

Zukünftige Richtungen

There are several potential future directions for research on N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide, including the investigation of its effects on other physiological and behavioral processes, the development of more potent and selective orexin receptor antagonists, and the clinical testing of these compounds for the treatment of sleep disorders and other conditions. Additionally, further studies on the mechanism of action of N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide and other orexin receptor antagonists may provide insights into the regulation of sleep-wake cycles and the development of novel therapeutics.

Synthesemethoden

The synthesis of N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide involves several steps, including the reaction of 4-(dimethylamino)phenylpiperidin-1-ylmethanol with 1,3-benzodioxole-5-sulfonyl chloride in the presence of a base, followed by purification using column chromatography. This method has been described in detail in several research articles, and the yield and purity of the final product have been optimized through various modifications.

Eigenschaften

Produktname

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

Molekularformel

C22H29N3O4S

Molekulargewicht

431.6 g/mol

IUPAC-Name

N-[2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C22H29N3O4S/c1-24(2)18-8-6-17(7-9-18)20(25-12-4-3-5-13-25)15-23-30(26,27)19-10-11-21-22(14-19)29-16-28-21/h6-11,14,20,23H,3-5,12-13,15-16H2,1-2H3

InChI-Schlüssel

IDOFQPRNASJGTP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.